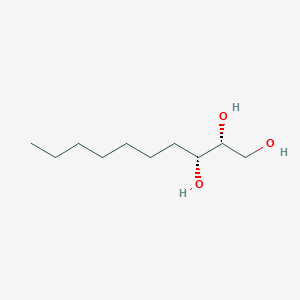
(2R,3R)-Decane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-Decane-1,2,3-triol is an organic compound characterized by its three hydroxyl groups attached to a decane backbone. This compound is a stereoisomer, specifically an enantiomer, due to its chiral centers at the second and third carbon atoms. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Decane-1,2,3-triol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2R,3R)-decane-2,3-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of decane-2,3-dione. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and high yield.
化学反応の分析
Types of Reactions
(2R,3R)-Decane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: Decane-2,3-dione.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
科学的研究の応用
(2R,3R)-Decane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of (2R,3R)-Decane-1,2,3-triol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert specific biological effects.
類似化合物との比較
Similar Compounds
(2S,3S)-Decane-1,2,3-triol: The enantiomer of (2R,3R)-Decane-1,2,3-triol with similar chemical properties but different biological activities.
Decane-1,2,3-triol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A related compound with two hydroxyl groups instead of three.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its ability to form multiple hydrogen bonds enhances its reactivity and interaction with biological molecules.
特性
CAS番号 |
74867-37-1 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC名 |
(2R,3R)-decane-1,2,3-triol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-9(12)10(13)8-11/h9-13H,2-8H2,1H3/t9-,10-/m1/s1 |
InChIキー |
NRQTTYGIVFAJLQ-NXEZZACHSA-N |
異性体SMILES |
CCCCCCC[C@H]([C@@H](CO)O)O |
正規SMILES |
CCCCCCCC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















